L-Lysine Clonixinate-d6

LC-MS/MS Internal Standard Stable Isotope Labelling Bioanalytical Method Validation

L-Lysine Clonixinate-d6 is a stable isotope-labelled (SIL) analogue of lysine clonixinate, a non-steroidal anti-inflammatory drug (NSAID) formed by combining the clonixin acid with L-lysine. Six hydrogen atoms on the clonixin phenyl and pyridine rings are replaced with deuterium, producing a nominal mass shift of +6 Da relative to the unlabelled analyte while preserving near-identical physicochemical behaviour.

Molecular Formula C₁₉H₁₉D₆ClN₄O₄
Molecular Weight 414.92
Cat. No. B1164371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine Clonixinate-d6
SynonymsL-Lysine 2-[(3-Chloro-2-methylphenyl)amino]-3-pyridinecarboxylate-d6;  L-Lysine Mono[2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate]-d6;  Clonix-d6;  Clonixin-d6 Lysinate;  Clonixin-d6 Lysine Salt;  Deltar-d6;  Dolagial-d6;  Dorixina-d6;  L 104-d6; 
Molecular FormulaC₁₉H₁₉D₆ClN₄O₄
Molecular Weight414.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine Clonixinate-d6: A Deuterated Internal Standard for Clonixin Bioanalytical Quantification


L-Lysine Clonixinate-d6 is a stable isotope-labelled (SIL) analogue of lysine clonixinate, a non-steroidal anti-inflammatory drug (NSAID) formed by combining the clonixin acid with L-lysine [1]. Six hydrogen atoms on the clonixin phenyl and pyridine rings are replaced with deuterium, producing a nominal mass shift of +6 Da relative to the unlabelled analyte while preserving near-identical physicochemical behaviour [2]. This compound is purpose-built for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of clonixin in biological matrices, pharmaceutical formulations, and stability studies [3].

Why Unlabelled Clonixin or Non-Deuterated Internal Standards Cannot Substitute L-Lysine Clonixinate-d6 in Quantitative MS Workflows


Substituting L-Lysine Clonixinate-d6 with the non-deuterated parent compound or a structural analogue as an internal standard in LC-MS/MS assays introduces quantitation errors that compromise method accuracy, precision, and regulatory defensibility [1]. Structural analogues may exhibit differential extraction recovery, chromatographic retention, and ionisation efficiency in the electrospray source, while the unlabelled analyte cannot be distinguished from endogenous or dosed clonixin in biological samples . In contrast, the deuterated analogue co-elutes with the native analyte and experiences near-identical matrix effects, enabling isotope dilution mass spectrometry (IDMS) that corrects for sample preparation losses, ion suppression, injection variability, and instrument drift [2]. For Abbreviated New Drug Applications (ANDA), Quality Control, and bioequivalence studies requiring validated methods compliant with ICH M10 and FDA guidelines, the deuterated IS is not an interchangeable option but a methodologically essential reagent .

L-Lysine Clonixinate-d6: Quantitative Evidence of Differentiation Versus Closest Comparators


Deuterium-Induced Mass Shift and Isotopic Purity Versus Unlabelled L-Lysine Clonixinate

L-Lysine Clonixinate-d6 possesses a molecular formula of C₁₉H₁₉D₆ClN₄O₄ and a molecular weight of 414.92 g/mol, exactly 6.04 Da higher than the unlabelled L-Lysine Clonixinate (408.88 g/mol) . The six deuterium atoms are regiospecifically positioned: three on the methyl group (methyl-d₃) and three on the phenyl ring (phenyl-4,5,6-d₃) of the clonixin moiety, while the L-lysine counterion remains unlabelled [1]. This arrangement yields a nominal +6 Da mass shift in the clonixin fragment ions detected by MS, with full retention of deuterium confirmed during collision-induced dissociation; fragments containing the deuterated phenyl ring exhibit the expected 6 Da shift, while lysine-derived fragments remain at the unlabelled mass . Commercially, the compound is supplied with purity ≥95% (typically 98%) and comprehensive characterization data compliant with regulatory guidelines . In contrast, the non-deuterated parent compound lacks the mass differentiation required for co-eluting internal standard use in MS, and commonly available clonixin-d6 free acid preparations (C₁₃H₅D₆ClN₂O₂, MW 268.73) exist solely as the clonixin moiety without the lysine salt, limiting their utility for methods targeting the lysine clonixinate salt form .

LC-MS/MS Internal Standard Stable Isotope Labelling Bioanalytical Method Validation

COX-1/COX-2 Inhibitory Potency of Parent Compound Versus Ketorolac Tromethamine In Vitro

Although the deuterated analogue L-Lysine Clonixinate-d6 is not itself pharmacologically distinct from the parent compound (deuteration does not alter target binding at the COX enzymes), the underlying lysine clonixinate scaffold provides well-characterized differential COX inhibition that distinguishes it from other NSAIDs [1]. In an in vitro head-to-head comparison on purified ovine COX-1 and COX-2 enzymes, lysine clonixinate exhibited IC₅₀ values of 2.4 μg/mL (COX-1) and 24.6 μg/mL (COX-2), yielding a COX-1/COX-2 selectivity ratio of 10.25 [2]. These values were slightly more potent than ketorolac tromethamine, which showed IC₅₀ values of 3.7 μg/mL (COX-1) and 25.6 μg/mL (COX-2), for a selectivity ratio of 6.92 [2]. The ~10-fold preferential inhibition of COX-1 over COX-2 classifies lysine clonixinate as a preferential COX-1 inhibitor, a profile that contrasts with COX-2-selective agents such as celecoxib or etoricoxib, and which carries implications for gastrointestinal safety assessment in the context of the deuterated IS used for quantifying drug exposure in safety studies [3].

Cyclooxygenase Inhibition NSAID Selectivity In Vitro Pharmacology

Gastrointestinal Blood Loss Induced by Parent Compound Versus Ibuprofen and Aspirin in Healthy Volunteers

In a clinical study comparing gastrointestinal (GI) daily blood loss induced by oral administration of three non-steroidal anti-inflammatory drugs, 18 healthy volunteers received lysine clonixinate, ibuprofen, or acetylsalicylic acid (ASA) in a crossover design with ⁵¹Cr-labelled autologous erythrocyte faecal excretion measurement [1]. The mean increase in daily faecal blood loss versus the baseline placebo phase was +0.32 mL/day for lysine clonixinate, compared with +0.52 mL/day for ibuprofen and +1.66 mL/day for ASA [2]. During the wash-out phase, blood loss decreased in the lysine clonixinate and ibuprofen groups, whereas ASA-treated subjects exhibited a further increase to +2.07 mL/day [2]. These data demonstrate a rank order of GI blood loss of ASA >> ibuprofen > lysine clonixinate, establishing the parent drug's comparatively favourable GI safety profile [3]. The clinical relevance of this differentiation is amplified in perioperative and critical-care settings where the deuterated IS is employed to monitor clonixin levels in patients at elevated bleeding risk [3].

Gastrointestinal Safety NSAID Tolerability Clinical Pharmacology

COX Inhibition and Prostanoid Release Suppression Versus Ketorolac in Ex Vivo Rat Organ Assays

In an ex vivo study comparing the effects of lysine clonixinate and ketorolac tromethamine on prostanoid release from rat brain, gastric mucosa, lungs, and kidneys, both drugs inhibited fatty acid cyclooxygenase in a dose-dependent manner, but ketorolac was more potent and produced a longer-lasting effect [1]. At 60 minutes post-administration, near-maximal inhibition of prostanoid release was observed, and dose-response comparisons at 2.5, 10, and 30 mg/kg lysine clonixinate versus 0.0225, 0.15, and 1 mg/kg ketorolac tromethamine revealed that ketorolac required approximately 10–30-fold lower doses for comparable COX suppression across all organs [1]. Notably, the difference in potency between the two drugs was smallest in brain tissue, suggesting that lysine clonixinate achieves proportionally greater central COX inhibition relative to peripheral tissues, a finding mechanistically relevant to its efficacy in migraine and its differentiation from ketorolac [2]. The deuterated IS L-Lysine Clonixinate-d6 is critical for quantifying brain and plasma drug levels in translational studies that interrogate this central-versus-peripheral selectivity [3].

Ex Vivo Pharmacology Prostanoid Inhibition NSAID Potency Comparison

L-Lysine Clonixinate-d6: Validated Research and Industrial Application Scenarios


Bioanalytical Method Development and ANDA Submission for Generic Clonixin Products

L-Lysine Clonixinate-d6 serves as the stable isotope-labelled internal standard in validated LC-MS/MS methods for quantifying clonixin in human plasma, supporting Abbreviated New Drug Application (ANDA) bioequivalence studies. Following the ICH M10 Bioanalytical Method Validation guideline, the deuterated IS corrects for matrix effects, extraction losses, and ionisation variability, achieving the required accuracy (bias within ±15%) and precision (CV ≤15%) across the calibration range. The +6 Da mass shift ensures no isotopic cross-talk with the unlabelled analyte, while the lysine salt form guarantees co-extraction efficiency identical to the pharmaceutical dosage form [1].

Pharmacokinetic and Toxicokinetic Profiling in Preclinical Species

In preclinical pharmacokinetic and GLP toxicokinetic studies of lysine clonixinate in rodent and non-rodent species, L-Lysine Clonixinate-d6 enables accurate plasma and tissue drug concentration determination across the full time-concentration profile. The deuterated IS compensates for species-specific matrix effects that can compromise non-deuterated structural analogues, providing the quantitative rigor required for regulatory submission. The data generated support exposure-margin calculations for GI safety (given the parent compound's favourable GI blood loss profile of +0.32 mL/day versus +0.52 mL/day for ibuprofen [2]) and CNS distribution assessment [3].

Quality Control Release Testing of Lysine Clonixinate API and Finished Dosage Forms

Pharmaceutical Quality Control laboratories employ L-Lysine Clonixinate-d6 as the internal standard for HPLC-UV or LC-MS assay and impurity determination in lysine clonixinate active pharmaceutical ingredient (API) and finished drug products (tablets, injectables, soft capsules). The method aligns with pharmacopoeial monographs and ICH Q2(R1) validation requirements, providing specificity against degradation products and process impurities. The deuterated IS ensures method transferability between QC sites by mitigating inter-laboratory variability arising from instrument differences [1][4].

Clinical Drug-Drug Interaction and Pharmacodynamic Studies

For clinical studies investigating drug-drug interactions between lysine clonixinate and anticoagulants (e.g., phenprocoumon) or combination analgesics (e.g., tramadol), L-Lysine Clonixinate-d6 provides the analytical selectivity needed to distinguish clonixin from co-administered drugs and their metabolites in complex biological matrices. This application is especially critical given lysine clonixinate's demonstrated platelet function-sparing profile relative to diclofenac, ibuprofen, and aspirin [5], and its synergistic interaction with tramadol in multimodal analgesia regimens [6].

Quote Request

Request a Quote for L-Lysine Clonixinate-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.